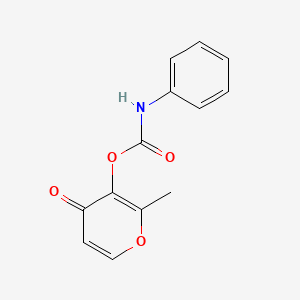
2-(5-Bromothiophen-2-yl)-2-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromthiophen-2-yl)-2-(4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)essigsäure ist eine komplexe organische Verbindung, die einen bromierten Thiophenring und eine Diazepan-Einheit aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(5-Bromthiophen-2-yl)-2-(4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)essigsäure umfasst in der Regel mehrere Schritte:
Bromierung von Thiophen: Der Thiophenring wird mit Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines Katalysators wie Eisen(III)-bromid bromiert.
Bildung von Diazepan: Der Diazepanring wird durch eine Cyclisierungsreaktion mit geeigneten Aminvorläufern synthetisiert.
Kupplungsreaktion: Das bromierte Thiophen und Diazepan werden unter Verwendung einer palladiumkatalysierten Kreuzkupplungsreaktion, wie der Suzuki- oder Heck-Reaktion, gekoppelt.
Einführung der Essigsäure-Einheit:
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Thiophenring.
Reduktion: Reduktionsreaktionen können das Bromatom oder den Diazepanring angreifen.
Substitution: Das Bromatom am Thiophenring kann durch verschiedene Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladiumkatalysator.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Oxidation: Produkte können Sulfoxide oder Sulfone umfassen.
Reduktion: Produkte können debromiertes Thiophen oder reduzierte Diazepanderivate umfassen.
Substitution: Die Produkte variieren je nach verwendetem Nucleophil und führen zu verschiedenen substituierten Thiophenderivaten.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromthiophen-2-yl)-2-(4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)essigsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es kann als Baustein für die Synthese potenzieller Therapeutika verwendet werden.
Organische Synthese: Die Verbindung dient als Zwischenprodukt bei der Synthese komplexerer Moleküle.
Biologische Studien: Es kann in Studien zur Hemmung von Enzymen oder Rezeptorbindung verwendet werden.
Industrielle Anwendungen: Potenzielle Verwendung bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen.
Wirkmechanismus
Der Wirkmechanismus von 2-(5-Bromthiophen-2-yl)-2-(4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)essigsäure hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der bromierte Thiophenring und die Diazepan-Einheit sind wahrscheinlich an Bindungsinteraktionen mit diesen Zielstrukturen beteiligt.
Wirkmechanismus
The mechanism of action of 2-(5-Bromothiophen-2-yl)-2-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring and diazepane moiety are likely involved in binding interactions with these targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(5-Bromthiophen-2-yl)-2-(4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)propansäure: Ähnliche Struktur, aber mit einer Propansäuregruppe.
2-(5-Bromthiophen-2-yl)-2-(4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)butansäure: Ähnliche Struktur, aber mit einer Butansäuregruppe.
Einzigartigkeit
Die Einzigartigkeit von 2-(5-Bromthiophen-2-yl)-2-(4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)essigsäure liegt in ihrer spezifischen Kombination von funktionellen Gruppen, die im Vergleich zu ihren Analogen eine einzigartige biologische Aktivität oder Reaktivität verleihen können.
Eigenschaften
Molekularformel |
C16H23BrN2O4S |
|---|---|
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
2-(5-bromothiophen-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]acetic acid |
InChI |
InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(22)19-8-4-7-18(9-10-19)13(14(20)21)11-5-6-12(17)24-11/h5-6,13H,4,7-10H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
HFEBOIDJFKSHSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C(C2=CC=C(S2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018797.png)
![2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12018799.png)
![N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B12018801.png)

![N-(4-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12018810.png)
![3-{(5E)-4-oxo-5-[4-oxo-3-(3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12018821.png)


![1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018842.png)

![Methyl 4-((E)-{[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazol-5-YL)carbonyl]hydrazono}methyl)benzoate](/img/structure/B12018856.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12018864.png)


